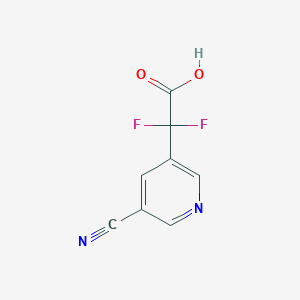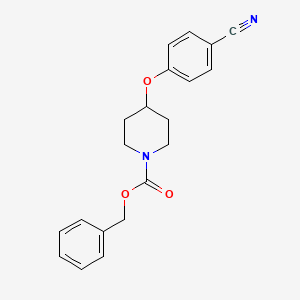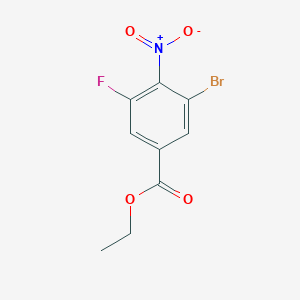
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is a chemical compound with the molecular formula C8H5F2NO2 It is characterized by the presence of a cyanopyridine moiety and two fluorine atoms attached to an acetic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid typically involves the introduction of fluorine atoms into a pyridine ring followed by the addition of a cyanide group. One common method involves the use of fluorinated pyridines as starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product. The specific methods and conditions used can vary depending on the desired scale and application .
Analyse Des Réactions Chimiques
Types of Reactions
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives of the compound.
Substitution: The fluorine atoms and the cyanide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary widely, including different temperatures, pressures, and solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Applications De Recherche Scientifique
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Mécanisme D'action
The mechanism by which 2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins involved in various biological pathways. The presence of the fluorine atoms and the cyanide group can influence the compound’s reactivity and binding affinity, leading to its unique effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(5-Cyanopyridin-3-yl)acetic acid: Similar structure but lacks the fluorine atoms.
2-(5-Fluoropyridin-3-yl)acetic acid: Contains only one fluorine atom.
2-(5-Cyanopyridin-3-yl)-2,2-dichloroacetic acid: Contains chlorine atoms instead of fluorine
Uniqueness
2-(5-Cyanopyridin-3-yl)-2,2-difluoroacetic acid is unique due to the presence of two fluorine atoms, which can significantly influence its chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C8H4F2N2O2 |
|---|---|
Poids moléculaire |
198.13 g/mol |
Nom IUPAC |
2-(5-cyanopyridin-3-yl)-2,2-difluoroacetic acid |
InChI |
InChI=1S/C8H4F2N2O2/c9-8(10,7(13)14)6-1-5(2-11)3-12-4-6/h1,3-4H,(H,13,14) |
Clé InChI |
VUWLXYUJPXEWOF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=NC=C1C(C(=O)O)(F)F)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-11-methyl-8-thia-4,6-diazatricyclo[7.4.0.0,2,7]trideca-1(9),2,4,6-tetraene](/img/structure/B15241283.png)

![4-[(2-Methylpentan-3-yl)amino]butan-2-ol](/img/structure/B15241300.png)




![2-Ethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15241322.png)
![tert-Butyl 8-iodo-2,3-dihydro-1H-pyrido[3,4-b][1,4]oxazine-1-carboxylate](/img/structure/B15241329.png)
![1-(4-Chloro-benzyl)-1H-[1,2,3]triazol-4-ylamine](/img/structure/B15241331.png)



![(3aS,4S,6aR)-4-[(E,3S)-4-(3-chlorophenoxy)-3-hydroxybut-1-enyl]-5-hydroxy-3,3a,4,5,6,6a-hexahydrocyclopenta[b]furan-2-one](/img/structure/B15241371.png)
